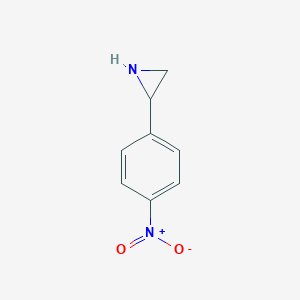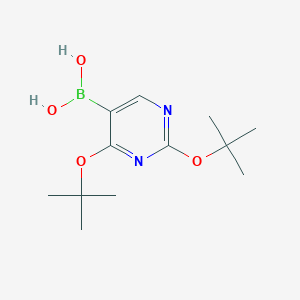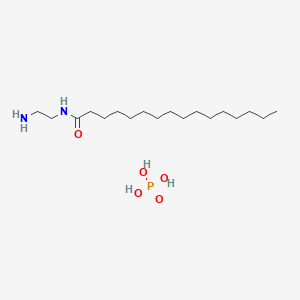
N-(2-Aminoethyl)palmitamide phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)palmitamide phosphate (NAEPP) is a phospholipid derivative that has recently gained attention due to its potential therapeutic applications. This compound is a member of the N-acylethanolamine family, which is known to play a role in various physiological processes, including pain sensation, inflammation, and metabolism.
Mecanismo De Acción
N-(2-Aminoethyl)palmitamide phosphate modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of NAE. This results in increased levels of NAE, which can activate cannabinoid receptors and reduce pain and inflammation. N-(2-Aminoethyl)palmitamide phosphate also induces apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt pathway.
Efectos Bioquímicos Y Fisiológicos
N-(2-Aminoethyl)palmitamide phosphate has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and modulating lipid metabolism. N-(2-Aminoethyl)palmitamide phosphate has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential therapeutic applications in metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Aminoethyl)palmitamide phosphate is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to administer in vivo. N-(2-Aminoethyl)palmitamide phosphate also has a short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
Future research on N-(2-Aminoethyl)palmitamide phosphate should focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in metabolic disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-Aminoethyl)palmitamide phosphate and its potential side effects. N-(2-Aminoethyl)palmitamide phosphate may also have potential applications in drug delivery systems due to its ability to modulate the endocannabinoid system.
Métodos De Síntesis
N-(2-Aminoethyl)palmitamide phosphate can be synthesized through a two-step reaction. The first step involves the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide (NAE). The second step involves the phosphorylation of NAE using phosphoric acid to form N-(2-Aminoethyl)palmitamide phosphate. This synthesis method has been optimized to yield high purity N-(2-Aminoethyl)palmitamide phosphate with a good yield.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)palmitamide phosphate has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment. Studies have shown that N-(2-Aminoethyl)palmitamide phosphate can reduce pain and inflammation by modulating the endocannabinoid system, which is involved in pain sensation and inflammation. N-(2-Aminoethyl)palmitamide phosphate has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
Número CAS |
100021-82-7 |
|---|---|
Nombre del producto |
N-(2-Aminoethyl)palmitamide phosphate |
Fórmula molecular |
C18H41N2O5P |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4) |
Clave InChI |
XORGSWPUTFUITJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Otros números CAS |
100021-82-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

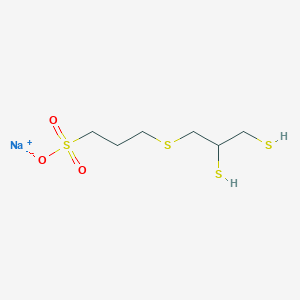
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
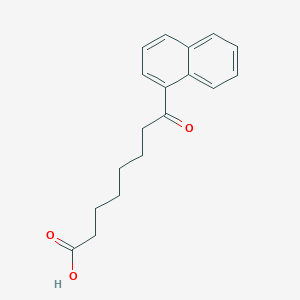
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

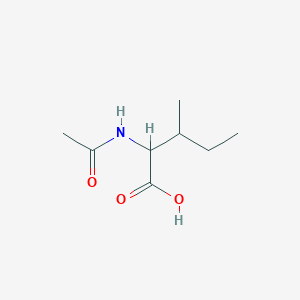
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
